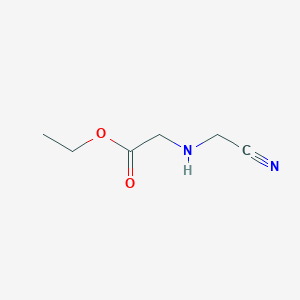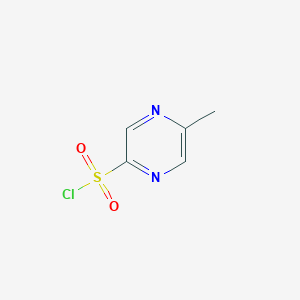
5-Methylpyrazine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O2S It is a derivative of pyrazine, characterized by the presence of a sulfonyl chloride group at the second position and a methyl group at the fifth position of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-sulfonyl chloride typically involves the chlorination of 5-Methylpyrazine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is generally conducted under reflux conditions, where the 5-Methylpyrazine-2-sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added slowly. The reaction mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the completion of the reaction and the quality of the final product.
化学反应分析
Types of Reactions: 5-Methylpyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, hydrazines, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by oxidation reactions.
科学研究应用
5-Methylpyrazine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Methylpyrazine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
相似化合物的比较
- 2-Methylpyrazine-5-sulfonyl chloride
- 2,5-Dimethylpyrazine-3-sulfonyl chloride
- 2-Chloropyrazine-5-sulfonyl chloride
Comparison: 5-Methylpyrazine-2-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups on the pyrazine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group at the fifth position can influence the electronic properties of the molecule, affecting its reactivity and the types of reactions it undergoes .
属性
分子式 |
C5H5ClN2O2S |
|---|---|
分子量 |
192.62 g/mol |
IUPAC 名称 |
5-methylpyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3 |
InChI 键 |
MGWJQWCFDJEXSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=N1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


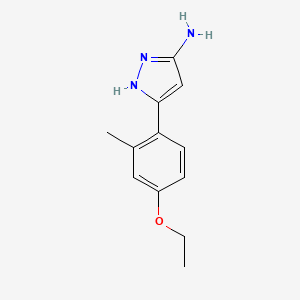
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
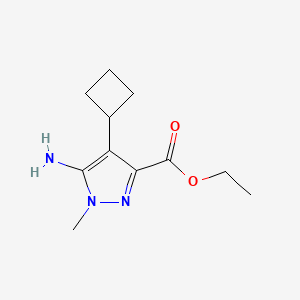
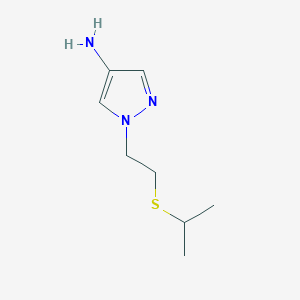
![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
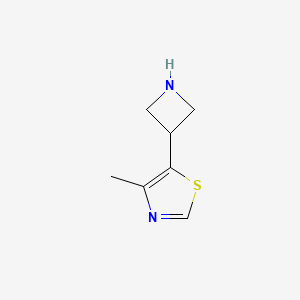
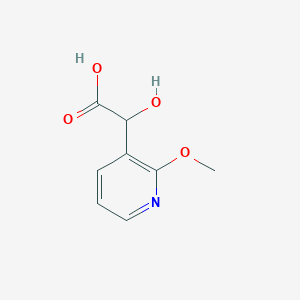
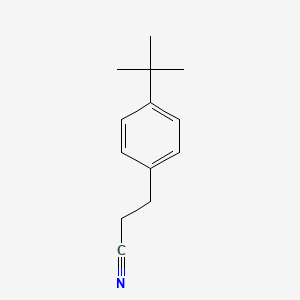
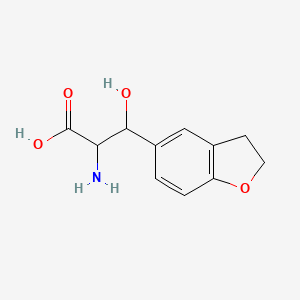

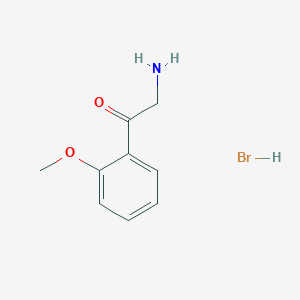
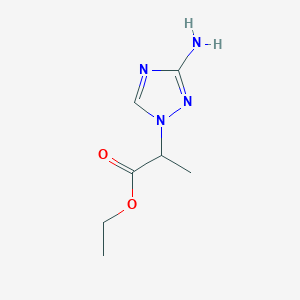
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
